N,O-Ditosyl D-Phenylalaninol-d2
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Overview
Description
N,O-Ditosyl D-Phenylalaninol-d2 is a labeled analogue of N,O-Ditosyl D-Phenylalaninol, used primarily in proteomics research. It has the molecular formula C23H23D2NO5S2 and a molecular weight of 461.59 . This compound is notable for its use in stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.
Preparation Methods
The synthesis of N,O-Ditosyl D-Phenylalaninol-d2 involves the protection of D-phenylalaninol with tosyl groups. The reaction typically requires the use of tosyl chloride and a base such as pyridine or triethylamine. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity . Industrial production methods are similar but scaled up, with stringent controls on reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
N,O-Ditosyl D-Phenylalaninol-d2 undergoes several types of chemical reactions:
Scientific Research Applications
N,O-Ditosyl D-Phenylalaninol-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is employed in metabolic research to study pathways and mechanisms in living organisms.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of N,O-Ditosyl D-Phenylalaninol-d2 involves its role as a labeled analogue. It interacts with specific molecular targets and pathways, allowing researchers to trace and study metabolic processes. The deuterium labeling provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the analysis of complex biological systems.
Comparison with Similar Compounds
N,O-Ditosyl D-Phenylalaninol-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:
N,O-Ditosyl D-Phenylalaninol: The unlabeled version used for similar applications.
N,O-Ditosyl L-Phenylalaninol: The L-enantiomer with different stereochemistry.
N,O-Ditosyl D-Phenylalaninol-d3: Another labeled analogue with different isotopic labeling.
These compounds share similar chemical properties but differ in their specific applications and labeling techniques.
Properties
Molecular Formula |
C23H25NO5S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
[(2R)-1,1-dideuterio-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m1/s1/i17D2 |
InChI Key |
QATCEFUUVQOULD-OGOANFNBSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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